molecular formula C23H18FNO B5228698 N-[2-(2-fluorophenyl)ethyl]-4-(phenylethynyl)benzamide

N-[2-(2-fluorophenyl)ethyl]-4-(phenylethynyl)benzamide

Cat. No. B5228698
M. Wt: 343.4 g/mol
InChI Key: ISOXWJYFSKJGAB-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)ethyl]-4-(phenylethynyl)benzamide, commonly known as FPEB, is a potent and selective agonist of the metabotropic glutamate receptor 5 (mGluR5). It is a promising compound in the field of neuroscience research due to its ability to modulate the activity of mGluR5, which plays a crucial role in various physiological and pathological conditions.

Mechanism of Action

FPEB acts as an allosteric modulator of N-[2-(2-fluorophenyl)ethyl]-4-(phenylethynyl)benzamide, which is a G protein-coupled receptor that is widely expressed in the central nervous system. It enhances the activity of N-[2-(2-fluorophenyl)ethyl]-4-(phenylethynyl)benzamide, leading to increased intracellular signaling and modulation of synaptic plasticity.
Biochemical and physiological effects:
FPEB has been shown to have a wide range of biochemical and physiological effects, including modulation of synaptic transmission, regulation of neuronal excitability, and promotion of neuroprotection. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPEB is its high selectivity and potency for N-[2-(2-fluorophenyl)ethyl]-4-(phenylethynyl)benzamide, which allows for precise modulation of this receptor. However, its use in lab experiments is limited by its high cost and limited availability.

Future Directions

There are several potential future directions for research on FPEB, including its use as a therapeutic agent for addiction, anxiety, and neurodegenerative diseases. It may also be used as a tool for studying the role of N-[2-(2-fluorophenyl)ethyl]-4-(phenylethynyl)benzamide in various physiological and pathological conditions. Additionally, further research is needed to determine the safety and efficacy of FPEB in clinical settings.

Synthesis Methods

The synthesis of FPEB involves several steps, including the reaction of 2-fluorobenzyl bromide with ethyl magnesium bromide to form 2-(2-fluorophenyl)ethyl magnesium bromide. This intermediate is then reacted with 4-(phenylethynyl)benzamide in the presence of a palladium catalyst to yield FPEB.

Scientific Research Applications

FPEB has been extensively studied in the field of neuroscience research, particularly in the areas of addiction, anxiety, and neurodegenerative diseases. It has shown promising results in preclinical studies as a potential therapeutic agent for these conditions.

properties

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-4-(2-phenylethynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO/c24-22-9-5-4-8-20(22)16-17-25-23(26)21-14-12-19(13-15-21)11-10-18-6-2-1-3-7-18/h1-9,12-15H,16-17H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOXWJYFSKJGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-fluorophenyl)ethyl]-4-(phenylethynyl)benzamide

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